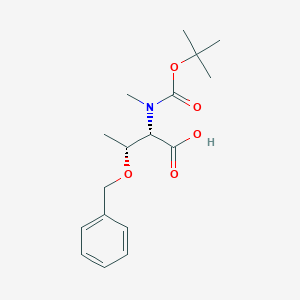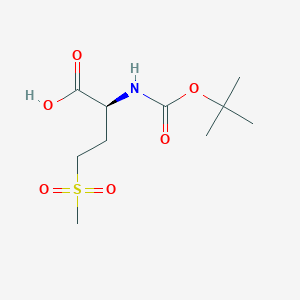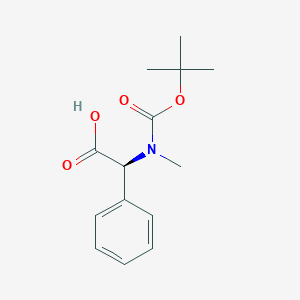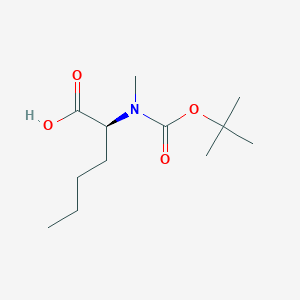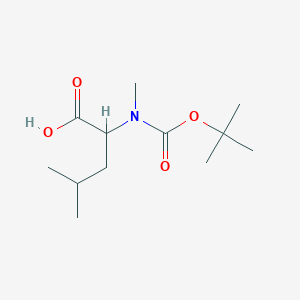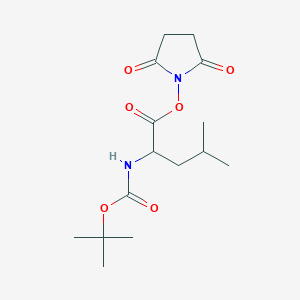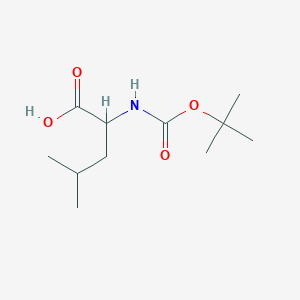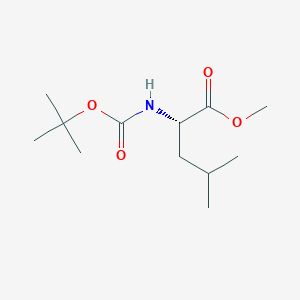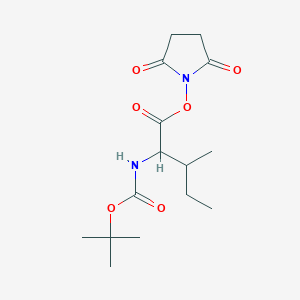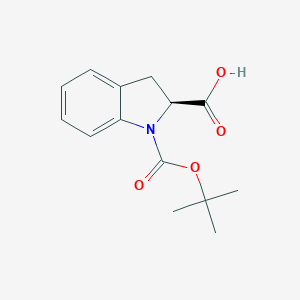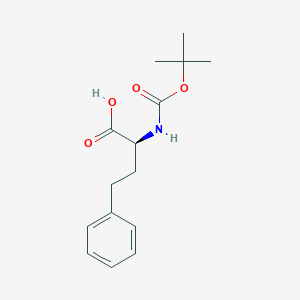
(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
Vue d'ensemble
Description
Synthesis Analysis
Boc-protected amino acids are typically synthesized by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base . This results in the formation of a Boc-protected amino acid, which can be used as a starting material in peptide synthesis .Molecular Structure Analysis
The molecular structure of Boc-protected amino acids generally consists of the amino acid backbone with the amino group protected by the Boc group . The Boc group consists of a carbonyl group bonded to a tert-butyl group .Chemical Reactions Analysis
Boc-protected amino acids are used as starting materials in peptide synthesis . They can react with various coupling reagents to form peptides . The Boc group can be removed using strong acids, such as trifluoroacetic acid .Physical And Chemical Properties Analysis
Boc-protected amino acids are typically solids at room temperature . They are generally soluble in common organic solvents, such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but are partially miscible in water and immiscible in diethyl ether, ethyl acetate, and hexane .Applications De Recherche Scientifique
Bioactive Compound Synthesis
Research has shown that compounds containing tertiary butyl groups, like (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, are instrumental in synthesizing a variety of bioactive molecules. These compounds have demonstrated significant potential in creating antioxidants, anticancer, antimicrobial, and antibacterial agents derived from natural sources such as plants, algae, and microorganisms. The unique properties of these molecules make them suitable for pharmaceutical applications, showcasing their versatility in drug discovery and development processes (Dembitsky, 2006).
Environmental and Material Sciences
Synthetic phenolic antioxidants, which can be derived from or related to (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, have been extensively studied for their occurrence, human exposure, and toxicity. These studies are crucial for understanding the environmental impact and safety of such compounds used in various industrial applications. Research findings highlight the need for future studies to explore novel antioxidants with reduced toxicity and environmental footprints, indicating the compound's relevance in developing sustainable materials and chemicals (Liu & Mabury, 2020).
Advanced Materials and Technology
Functionalization of quantum dots with amino acids, including structures similar to (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, has shown to significantly enhance the electronic and optical properties of these nanomaterials. The resultant functionalized quantum dots possess improved solubility, sustainability, and biocompatibility, making them ideal for a wide range of applications, from optoelectronic devices to energy storage systems. This research underscores the compound's utility in nanotechnology and materials science, opening new avenues for the development of high-performance materials (Ravi et al., 2021).
Propriétés
IUPAC Name |
(2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSJQVRMQOLSAT-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427277 | |
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](cyclopentyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | |
CAS RN |
109183-72-4 | |
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](cyclopentyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

